molecular formula C13H8BrF5N2S B1375715 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379812-01-7

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No. B1375715
M. Wt: 399.18 g/mol
InChI Key: SRPJPBHUYXDYAO-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is a complex organic molecule. It contains a benzoimidazole core, which is a bicyclic heteroarene structure, with a bromophenyl group at the 2-position and a pentafluorosulfanyl group at the 5-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoimidazole core, followed by the introduction of the bromophenyl and pentafluorosulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoimidazole core is a planar, aromatic system, which would contribute to the compound’s stability. The bromophenyl and pentafluorosulfanyl groups would likely project out from this plane .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and pentafluorosulfanyl groups. The bromine atom is a good leaving group, which could make the bromophenyl group susceptible to nucleophilic substitution reactions. The pentafluorosulfanyl group is highly electronegative, which could make the compound susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and pentafluorosulfanyl groups could increase the compound’s overall polarity, potentially affecting its solubility, boiling point, and melting point .

Scientific Research Applications

  • 2-(4-Bromophenyl)-2-methylpropanoic Acid

    • Application: This compound is used in the synthesis of primary sulfonamides .
  • (1E,2E,1′E,2′E)-3,3′-bis[(4-bromophenyl)-3,3′-(4-methy-1,2-phenylene diimine)] acetaldehyde dioxime

    • Application: This compound is synthesized and characterized for structural studies .
    • Method of Application: The compound is synthesized from the condensation of isonitroso-p-bromoacetophenone and 3,4-diaminotoluene . The characterization is done using LC-MS, FTIR, 13C and 1H NMR spectra, and elemental analysis .
    • Results: The molecular geometry, infrared and NMR spectra of the molecule in the ground state have been calculated using density functional theory (DFT) and ab initio Hartree-Fock (HF) methods with the 6–31G (d) and 6–311G (d) basis sets .
  • 4’4 Bromophenyl 4’piperidinol derivatives

    • Application: These derivatives are synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) .
    • Results: Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 μM and 0.038 μM, respectively .
  • High-efficiency fluorescent and magnetic multimodal probe for long-term monitoring and deep penetration imaging of tumors

    • Application: This probe is used for long-term monitoring and deep penetration imaging of tumors .
    • Method of Application: The probe is designed by doping fluorescent molecule 2- (4-bromophenyl)-3- (4- (4- (diphenylamino)styryl)phenyl)fumaronitrile (TB) with near-infrared (NIR) fluorescent emission (714 nm) and superparamagnetic iron oxide (SPIO) into a polystyrene-polyethylene glycol (PS-PEG) matrix to form TB/SPIO@PS-PEG nanoparticles (TSP NPs) .
    • Results: The TSP NPs exhibit red aggregation-induced emission (AIE) with a maximum wavelength at 655 nm and high fluorescence quantum yield (QY) of 14.6%, facilitating the improvement of sensitivity and signal-to-background ratio for fluorescence molecular imaging (FMI) . In vivo fluorescence imaging results indicate that the TSP NPs can facilitate monitoring of subcutaneous tumor growth for more than 24 days in a real-time manner .
  • Synthesis of copolymerized porous organic frameworks with high gas storage capabilities at both high and low pressures

    • Application: These frameworks are used for high gas storage at both high and low pressures .
    • Method of Application: The frameworks are synthesized with monomers of tetrakis (4-bromophenyl)methane and tris (4-bromophenyl)amine in different ratios by a Yamamoto-type Ullmann cross-coupling reaction .
    • Results: These copolymerized porous organic frameworks (C-POFs) exhibit high physicochemical stability, large surface areas and excellent H2, CH4 and CO2 adsorption properties both at low and high pressures .
  • High-quality multimodal imaging for accurate diagnosis and surveillance of cancer

    • Application: This probe is used for long-term monitoring and deep penetration imaging of tumors .
    • Method of Application: The probe is designed by doping fluorescent molecule 2- (4-bromophenyl)-3- (4- (4- (diphenylamino)styryl)phenyl)fumaronitrile (TB) with near-infrared (NIR) fluorescent emission (714 nm) and superparamagnetic iron oxide (SPIO) into a polystyrene-polyethylene glycol (PS-PEG) matrix to form TB/SPIO@PS-PEG nanoparticles (TSP NPs) .
    • Results: The TSP NPs exhibit red aggregation-induced emission (AIE) with a maximum wavelength at 655 nm and high fluorescence quantum yield (QY) of 14.6%, facilitating the improvement of sensitivity and signal-to-background ratio for fluorescence molecular imaging (FMI) . In vivo fluorescence imaging results indicate that the TSP NPs can facilitate monitoring of subcutaneous tumor growth for more than 24 days in a real-time manner .
  • (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene with aggregation induced emission (AIE)

    • Application: This compound is used as a photosensitizer that is soluble in aqueous solutions, while simultaneously remaining highly fluorescent .
    • Results: The results or outcomes obtained are not mentioned in the source .

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. The unique combination of functional groups in this compound could give it interesting reactivity or properties that could be exploited in these areas .

properties

IUPAC Name

[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPJPBHUYXDYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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